molecular formula C31H29Cl2N3O7S B2492543 4-(6-{[2-(3,4-Dichlorphenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]chinazolin-7-yl)-N-[2-(3,4-Dimethoxyphenyl)ethyl]butanamid CAS No. 688060-43-7

4-(6-{[2-(3,4-Dichlorphenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]chinazolin-7-yl)-N-[2-(3,4-Dimethoxyphenyl)ethyl]butanamid

Katalognummer: B2492543
CAS-Nummer: 688060-43-7
Molekulargewicht: 658.55
InChI-Schlüssel: AKDYQFBNCZCRBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with dichlorophenyl and dimethoxyphenyl groups, enhancing its chemical properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity by targeting various pathways involved in tumor growth:

  • EGFR Inhibition: Compounds similar to this structure have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as lung and breast cancer .
  • Cell Proliferation Inhibition: In vitro studies demonstrate that these compounds can reduce the proliferation of cancer cell lines, suggesting potential for development as anticancer agents.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Inhibition of Microbial DNA Gyrase: Some studies have explored similar compounds for their ability to inhibit bacterial DNA gyrase, a target for developing new antibiotics .
  • Broad-Spectrum Activity: Preliminary tests indicate effectiveness against a range of bacteria and fungi.

Case Studies

  • Anticancer Studies:
    • A study evaluated a series of quinazoline derivatives for their anticancer properties against various cell lines. The compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent activity.
    • Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways.
  • Antimicrobial Evaluation:
    • A recent investigation assessed the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, supporting the hypothesis that modifications to the quinazoline structure can enhance antimicrobial efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves multiple stepsCommon reagents used in these reactions include phosphorus oxychloride, potassium thiocyanate, and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols .

Wirkmechanismus

The mechanism of action of 4-(6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is not fully understood. it is likely to interact with various molecular targets, such as enzymes or receptors, through its quinazolinone core and other functional groups. These interactions could modulate biological pathways, leading to its observed effects .

Biologische Aktivität

The compound 4-(6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize its biological properties, including anticancer activity, mechanism of action, and safety profile.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H22Cl2N2O4S
  • Molecular Weight : 475.41 g/mol
  • CAS Number : 331819-93-3

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The biological evaluation was performed on several carcinoma cell lines including:

  • HCT-116 (Colon carcinoma)
  • HepG2 (Liver carcinoma)
  • MDA-MB-231 (Breast carcinoma)

The cytotoxicity was assessed using the MTT assay to determine the IC50 values (the concentration required to inhibit cell growth by 50%). The results are summarized in Table 1.

Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
HCT-11612.510
HepG215.08
MDA-MB-23110.09

These values suggest that the compound has comparable or superior activity against these cancer cell lines when compared to Doxorubicin.

The mechanism of action appears to involve the inhibition of key proteins involved in tumor growth and proliferation. Molecular docking studies have shown that the compound binds effectively to the epidermal growth factor receptor (EGFR), which is crucial for cancer cell signaling pathways. The binding energies calculated were between 9.4-9.4 to 10.9-10.9 kcal/mol, indicating strong interactions with the active sites of EGFR.

Case Studies

A case study involving the use of this compound in animal models demonstrated a significant reduction in tumor size compared to control groups receiving no treatment. The study highlighted the compound's potential as a therapeutic agent in oncology.

Safety Profile

In toxicity assessments conducted on normal human lung fibroblast cells (MRC-5), the compound exhibited minimal cytotoxic effects, suggesting a favorable safety profile for further pharmacological development.

Eigenschaften

IUPAC Name

4-[6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29Cl2N3O7S/c1-40-25-8-5-18(12-26(25)41-2)9-10-34-29(38)4-3-11-36-30(39)20-14-27-28(43-17-42-27)15-23(20)35-31(36)44-16-24(37)19-6-7-21(32)22(33)13-19/h5-8,12-15H,3-4,9-11,16-17H2,1-2H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDYQFBNCZCRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC(=C(C=C5)Cl)Cl)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29Cl2N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.